

Spectroscopic and Synthetic Overview of 2,4-Dibromo-1-trityl-1H-imidazole

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Compound of Interest

Compound Name: **2,4-Dibromo-1-trityl-1H-imidazole**

Cat. No.: **B1311697**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a plausible synthetic approach for **2,4-Dibromo-1-trityl-1H-imidazole**. Due to the limited availability of published experimental data for this specific compound, this document combines predicted data, information on structurally related compounds, and generalized experimental protocols to serve as a valuable resource for researchers.

Physicochemical Properties

Basic information for **2,4-Dibromo-1-trityl-1H-imidazole** is summarized in the table below.

Property	Value	Source
CAS Number	871269-06-6	[1] [2]
Molecular Formula	C ₂₂ H ₁₆ Br ₂ N ₂	[1]
Molecular Weight	468.2 g/mol	[1] [2]
Purity	≥98% (Commercially available)	[1]

Spectroscopic Data

While comprehensive experimental spectroscopic data for **2,4-Dibromo-1-trityl-1H-imidazole** is not readily available in the surveyed literature, this section presents predicted mass

spectrometry data and reference NMR data for a closely related compound, 1-(triphenylmethyl)imidazole.

Predicted mass spectrometry data for various adducts of **2,4-Dibromo-1-trityl-1H-imidazole** are available from PubChem.[3] This data is useful for the identification of the molecule in mass spectrometric analyses.

Adduct	Predicted m/z
[M+H] ⁺	466.97530
[M+Na] ⁺	488.95724
[M-H] ⁻	464.96074
[M+NH ₄] ⁺	484.00184
[M+K] ⁺	504.93118

Experimental NMR data for **2,4-Dibromo-1-trityl-1H-imidazole** is not available in the provided search results. However, the ¹H NMR data for the related compound, 1-(triphenylmethyl)imidazole, can provide a reference for the signals of the trityl group.[4]

¹H NMR Data for 1-(triphenylmethyl)imidazole in d₆-benzene (400 MHz)[4]

Chemical Shift (δ H / ppm)	Multiplicity	Integration	Assignment
7.63	s	1H	imidazole
7.27	s	1H	imidazole
7.09 – 7.04	m	6H	ortho-phenyl
6.98 – 6.92	m	9H	meta- and para-phenyl
6.69	s	1H	imidazole

For **2,4-Dibromo-1-trityl-1H-imidazole**, one would expect the disappearance of the imidazole proton signals and a downfield shift of the remaining imidazole proton signal due to the electron-withdrawing effect of the bromine atoms. The signals for the trityl group protons are expected to be in a similar region as in the reference compound.

No experimental IR data for **2,4-Dibromo-1-trityl-1H-imidazole** was found. For characterization, one would expect to observe characteristic peaks for the C-Br stretching, C=N and C=C stretching of the imidazole ring, and the aromatic C-H stretching and bending vibrations of the trityl group.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,4-Dibromo-1-trityl-1H-imidazole** are not available. However, the following are general methodologies that would be employed.

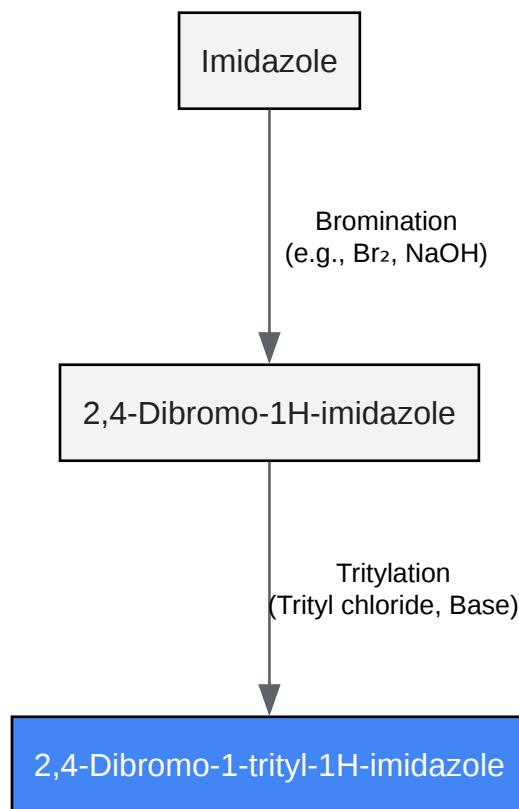
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

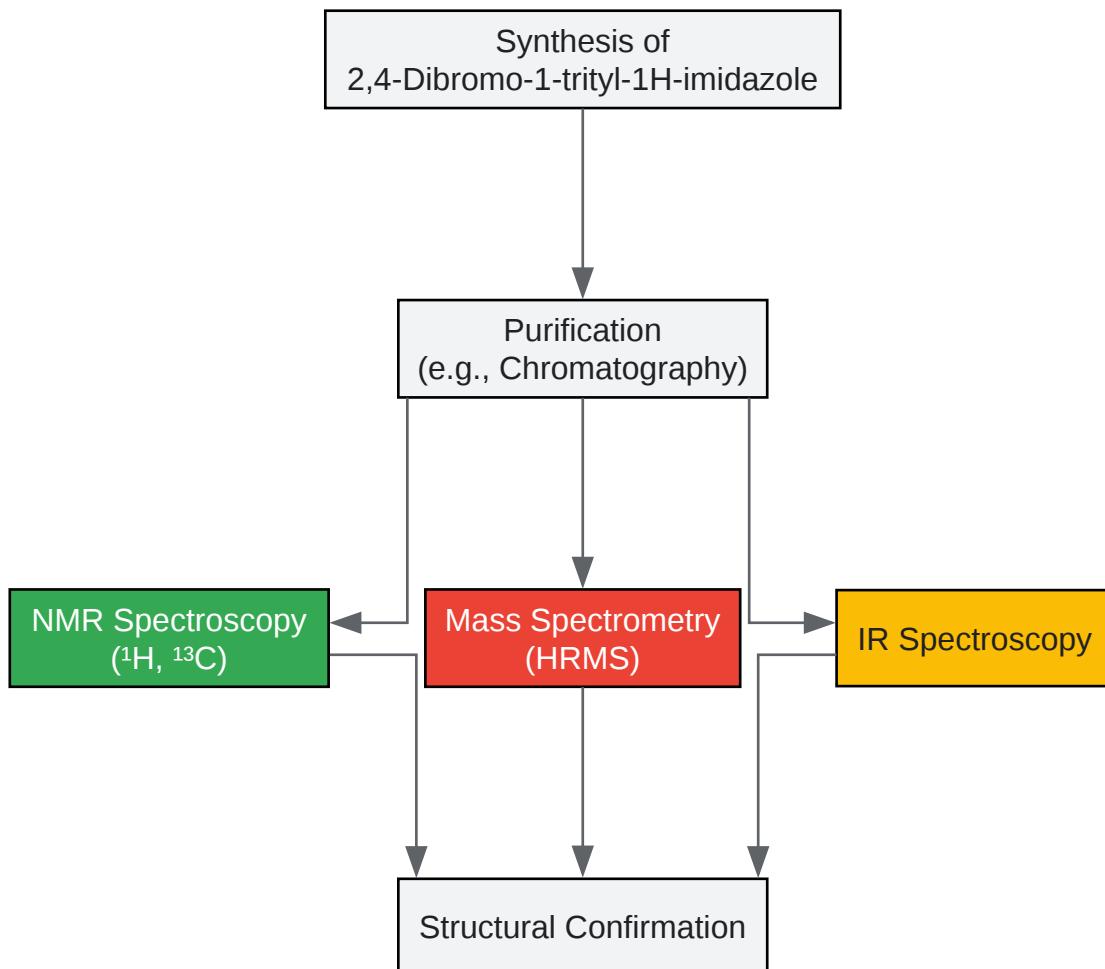
Mass spectra would be obtained using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm^{-1}).

Synthesis Pathway

A plausible synthetic route to **2,4-Dibromo-1-trityl-1H-imidazole** can be envisioned starting from imidazole. The following diagram illustrates a potential two-step synthesis.





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